(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide
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Overview
Description
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amide and an aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Condensation Reactions: Utilizing continuous flow reactors to ensure consistent product quality.
Efficient Bromination Processes: Employing catalytic amounts of brominating agents to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms on the phenyl and thiophene rings can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: LiAlH4 or catalytic hydrogenation for nitrile reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Biological Probes: Modified versions of the compound could be used as probes to study biological processes.
Medicine
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide exerts its effects would depend on its specific application. For instance, in a catalytic process, it might act as a ligand coordinating to a metal center, thereby influencing the reactivity of the metal.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(2-chlorophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide: Similar structure but with chlorine atoms instead of bromine.
(Z)-N-(2-fluorophenyl)-3-(5-fluorothiophen-2-yl)-2-cyanoprop-2-enamide: Fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide can impart unique electronic properties, making it distinct from its chloro- and fluoro- analogs
Properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N2OS/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVBLIVULCFXBS-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(S2)Br)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(S2)Br)/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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